[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine
Description
Evolution of Adamantane Derivatives in Medicinal Research
Adamantane’s journey from a petroleum-derived curiosity to a medicinal chemistry staple began with its isolation by Landa and colleagues in 1933. Early synthetic efforts by Prelog (1941) and Schleyer (1957) established scalable routes to adamantane, enabling systematic exploration of its derivatives. The discovery of amantadine’s antiviral properties in 1963 marked a turning point, demonstrating adamantane’s potential as a bioactive scaffold. Subsequent decades saw structural modifications targeting:
- Lipophilicity enhancement : Substitution with alkyl/aryl groups to improve blood-brain barrier penetration.
- Metabolic stability : Exploitation of adamantane’s rigid framework to shield labile functional groups.
- Stereochemical control : Precise positioning of substituents via bridgehead functionalization.
These efforts culminated in seven FDA-approved adamantane-based drugs by 2023, spanning antiviral, antidiabetic, and neurodegenerative applications.
Emergence of [3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine in Scientific Literature
The synthesis of this compound reflects two key trends in adamantane chemistry:
- Aryl hybridization : Strategic incorporation of 3,4-dimethylphenyl at the adamantane bridgehead, a design choice informed by studies showing enhanced receptor affinity in aryladamantanes.
- Functional group diversification : Introduction of the methylamine moiety, which serves as a versatile handle for further derivatization or salt formation.
While the compound’s first reported synthesis remains undocumented in public literature, its structural features align with methodologies described for analogous derivatives:
- Friedel-Crafts arylation : A proven route for attaching aryl groups to adamantane’s bridgehead positions.
- Reductive amination : Likely employed to introduce the methylamine group post-arylation.
Table 1 : Key Structural Features of this compound
Significance in Contemporary Drug Discovery Paradigms
This compound exemplifies three modern drug design strategies:
1. Escape from Flatland :
The compound’s non-planar structure addresses the “flatness” problem prevalent in small-molecule libraries, potentially improving selectivity for complex binding pockets.
2. Multivalent Scaffolding :
Adamantane’s tetrahedral geometry allows simultaneous engagement of multiple receptor sites—a principle demonstrated in prostate-specific membrane antigen (PSMA) inhibitors.
3. CNS Drug Optimization :
With a calculated cLogP increase of ~3.1 over non-adamantane analogs, the compound is structurally optimized for blood-brain barrier penetration, making it relevant for neurodegenerative target exploration.
Position Within the Adamantane-Based Compounds Research Landscape
When contextualized among prominent adamantane derivatives, this compound occupies a unique niche:
| Compound Class | Key Differentiator |
|---|---|
| Amantadine derivatives | Primarily antiviral; lack aryl hybridization |
| Memantine analogs | NMDA antagonism; smaller substituents |
| This compound | Aryl-adamantane hybrid with basic amine |
Its structural duality enables simultaneous exploration of:
- GPCR modulation : Through aromatic pharmacophore-receptor interactions.
- Ion channel effects : Via adamantane’s documented channel-blocking properties.
- Protein aggregation inhibition : Building on adamantane’s success in tauopathy models.
Current research gaps include systematic structure-activity relationship (SAR) studies to quantify the impact of dimethyl substitution patterns on target engagement—an area ripe for computational and experimental investigation.
Properties
IUPAC Name |
[3-(3,4-dimethylphenyl)-1-adamantyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-13-3-4-17(5-14(13)2)19-9-15-6-16(10-19)8-18(7-15,11-19)12-20/h3-5,15-16H,6-12,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLFKUFFYZVAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine typically involves the reaction of 1-adamantylmethylamine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Amide and Urea Formation
Adamantylmethylamine derivatives are reactive toward carbonyl-containing reagents. For example:
-
Reaction with isocyanates (e.g., phenyl isocyanate) forms ureas via nucleophilic attack of the amine on the isocyanate carbon. A similar pathway could yield N-([3-(3,4-dimethylphenyl)-1-adamantyl]methyl)urea derivatives .
-
Hydrolysis of esters under basic conditions (e.g., KOH in ethylene glycol at 190 °C) generates carboxylic acids. If the amine is part of an ester intermediate, hydrolysis could release the free amine .
Example Reaction:
Reactivity with Isocyanides
Adamantylmethylamines may participate in multicomponent reactions (MCRs) with isocyanides. For instance:
-
Ugi reactions involving aldehydes, isocyanides, and carboxylic acids produce α-aminomethyl tetrazoles or amides. The adamantyl group’s steric bulk could influence regioselectivity .
-
Insertion of isocyanides into metal-amine bonds (e.g., Re–CH) forms iminoacyl complexes. While not directly observed here, analogous reactivity might occur with transition metals .
Proposed Mechanism:
-
Imine formation between the amine and an aldehyde.
-
Activation by an acid (e.g., -toluenesulfinic acid) to generate an iminium ion.
-
Nucleophilic addition of an isocyanide, followed by rearrangement .
Azide and Nitrene Chemistry
Primary amines can be converted to azides via diazotization or substitution. For [3-(3,4-dimethylphenyl)-1-adamantyl]methylamine:
-
Treatment with sodium azide (NaN) and a halogenating agent (e.g., tetrabutylammonium iodide) in DMSO could yield the corresponding azide .
-
Azides may undergo Staudinger reactions or Cu-catalyzed click chemistry with alkynes.
Example Reaction:
Metal-Catalyzed Transformations
Adamantylmethylamines could engage in metal-mediated reactions:
-
Reduction : Enantioselective reductions of imines using organosilanes (e.g., PhSiH) and chiral catalysts (e.g., titanium complexes) to access chiral amines .
-
Cycloaddition : Uranium imido complexes react with alkynes via [2+2] cycloaddition. While not directly tested here, steric effects from the adamantyl group might hinder similar reactivity .
Stability and Hazard Considerations
Adamantylmethylamines are generally stable, but derivatives with azide groups (e.g., synthesized via azidation) require caution due to potential explosivity .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated primarily for its antiviral properties, particularly against influenza viruses. Research indicates that derivatives of adamantane, including those similar to [3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine, exhibit significant antiviral activity. For instance, N-substituted adamantane derivatives have shown promise in enhancing survival rates in animal models infected with influenza A virus .
Antiviral Activity
- Mechanism of Action : The mechanism by which adamantane derivatives exert their antiviral effects typically involves interference with viral replication processes. For example, some compounds inhibit the M2 proton channel of the influenza virus, preventing the uncoating of the virus within host cells.
- Case Studies : In various studies, adamantane derivatives have been tested in vitro and in vivo, demonstrating effective inhibition of viral replication at low concentrations while maintaining low toxicity profiles .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that allow for the incorporation of various functional groups. This flexibility enables the creation of a library of derivatives with potentially enhanced biological activities.
Synthetic Pathways
- General Synthesis : The synthesis typically begins with adamantane derivatives, which are modified through reactions such as alkylation or acylation to introduce the 3-(3,4-dimethylphenyl) group. Subsequent reactions can yield various amine derivatives.
- Yield and Purity : Recent studies have reported high yields (up to 95%) for certain synthetic routes involving adamantane derivatives .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development.
Key Findings from SAR Studies
- Lipophilicity : The presence of bulky lipophilic groups enhances membrane penetration and bioactivity.
- Substituent Effects : Variations in substituents on the phenyl ring significantly influence both potency and selectivity against specific viral strains .
Toxicological Evaluations
The safety profile of this compound is essential for its potential therapeutic use. Toxicological studies have indicated that certain derivatives exhibit low cytotoxicity in mammalian cell lines while maintaining antiviral efficacy.
Cytotoxicity Studies
Mechanism of Action
The mechanism of action of [3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The dimethylphenyl moiety contributes to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach its target sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
Key Analogs:
*Hypothetical analog inferred from related methoxy-substituted compounds in .
Substituent Effects:
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethyl group (electron-donating) increases electron density on the phenyl ring, enhancing hydrophobic interactions but reducing electrophilic reactivity .
- Molecular Weight and Solubility :
Research Findings and Limitations
- Thermal Stability : Adamantane derivatives exhibit decomposition temperatures >200°C, making them suitable for high-temperature applications .
- Toxicity Concerns : Chlorinated analogs may pose higher environmental persistence and toxicity risks compared to methyl-substituted counterparts .
- Knowledge Gaps: Limited data exist on the pharmacokinetics of these compounds, necessitating further in vivo studies.
Biological Activity
[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine is a compound of interest due to its potential biological activities, particularly in the context of antiviral properties and interactions with specific molecular targets. This article reviews the available literature on its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against viral strains, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound is characterized by its adamantane backbone, which is known for imparting unique pharmacological properties. The presence of the dimethylphenyl group enhances its lipophilicity, potentially affecting its biological interactions.
The biological activity of this compound primarily involves its interaction with viral channels. Research indicates that compounds with similar structures can inhibit the M2 proton channel of influenza A viruses. This inhibition is crucial for preventing viral replication, as the M2 channel plays a significant role in the virus's ability to maintain pH homeostasis during infection.
Antiviral Activity
A study comparing various adamantyl amines, including this compound, demonstrated significant antiviral activity against both wild-type and mutant strains of influenza A virus. The findings indicated:
- Inhibition Potency : The compound exhibited mid-nanomolar potency against the wild-type M2 channel and sub-micromolar to low micromolar potency against several mutant strains (L26F, V27A) resistant to traditional treatments like amantadine .
- Mechanistic Insights : Electrophysiological assays revealed that certain derivatives could block proton currents through the M2 channel, effectively disrupting the viral life cycle .
Case Studies and Research Findings
Several studies have focused on the efficacy of adamantyl amines in combating viral infections:
- Study on Influenza A Viruses :
- Comparative Analysis :
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities of this compound:
| Activity | Description |
|---|---|
| Antiviral Activity | Effective against wild-type and mutant influenza A viruses; inhibits M2 proton channel function. |
| Potency | Mid-nanomolar potency for wild-type; sub-micromolar for resistant mutants (L26F, V27A). |
| Mechanism | Blocks proton currents through M2 channels; disrupts viral replication cycle. |
| Potential Applications | Could serve as a lead compound in antiviral drug development targeting influenza viruses. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
